REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.C(=O)([O-])[O-:11].[K+].[K+].OO.O>CS(C)=O.CC(C)=O>[Br:1][C:2]1[N:3]=[CH:4][C:5]([C:8]([NH2:9])=[O:11])=[N:6][CH:7]=1 |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=CC(=NC1)C#N
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
DMSO acetone
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C.CC(=O)C
|
Name
|
|
Quantity
|
2.42 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was kept stirring at 65° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the suspension was cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=CC(=NC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 556 mg | |
YIELD: CALCULATEDPERCENTYIELD | 27.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |